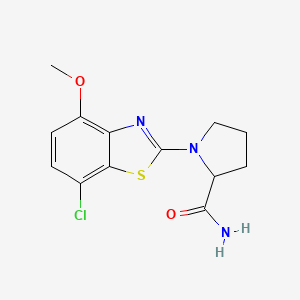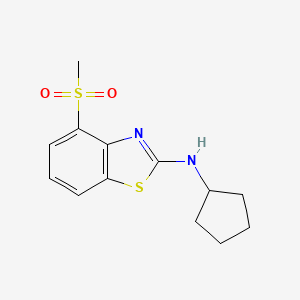![molecular formula C15H19N5O2S2 B6444827 2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile CAS No. 2640873-74-9](/img/structure/B6444827.png)
2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile is an intriguing chemical compound due to its unique structure and potential applications in various scientific fields. Its structural complexity opens up numerous possibilities for chemical reactions and interactions, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
To synthesize this compound, researchers typically follow a multi-step process involving the formation of key intermediates and the careful control of reaction conditions. The synthetic route usually includes:
Formation of the pyrimidine core: : The pyrimidine core is constructed using suitable precursors such as aldehydes or ketones with reagents like formamide or its derivatives.
Introduction of substituents: : The introduction of the methylsulfanyl and thiomorpholine-4-carbonyl groups occurs through specific substitution reactions. This can involve nucleophilic substitution or addition-elimination mechanisms.
Final steps: : The formation of the nitrile group at the 5-position is typically achieved via cyanation reactions using reagents like sodium cyanide or trimethylsilyl cyanide.
Industrial production of 2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile would require optimized conditions for each step to ensure high yield and purity, often involving the use of advanced techniques like high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions:
Oxidation: : It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : The pyrimidine ring is amenable to substitution reactions, particularly nucleophilic substitutions, involving reagents like sodium hydride or organolithium compounds.
Wissenschaftliche Forschungsanwendungen
In chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel chemical entities.
In biology and medicine, 2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile has potential as a pharmacological agent. It may interact with specific molecular targets, influencing biological pathways and showing promise in treating certain diseases.
In the industrial sector, this compound can be utilized in the development of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, if used as a pharmacological agent, it could bind to enzymes or receptors, modulating their activity. The thiomorpholine and morpholine groups may play a critical role in these interactions, influencing the compound's binding affinity and selectivity.
The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
When compared to other pyrimidine-based compounds, 2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile stands out due to the presence of both thiomorpholine and morpholine rings, which are less common in similar structures. These groups contribute to its unique chemical reactivity and biological activity.
Similar compounds might include:
Pyrimidine-5-carbonitrile derivatives without the methylsulfanyl or thiomorpholine groups.
Other substituted pyrimidines with different functional groups at the 2- and 4-positions.
Compounds with similar core structures but different substituent patterns.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c1-23-15-17-9-11(8-16)13(18-15)20-2-5-22-12(10-20)14(21)19-3-6-24-7-4-19/h9,12H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVFBDQXDKDJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCOC(C2)C(=O)N3CCSCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine](/img/structure/B6444749.png)

![6-{1-[6-(trifluoromethyl)pyridin-3-yl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6444767.png)

![1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine](/img/structure/B6444773.png)
![2-cyclopropyl-4-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B6444778.png)
![N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444794.png)
![N,N-dimethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444799.png)
![1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444804.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine](/img/structure/B6444812.png)
![3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile](/img/structure/B6444819.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444822.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine](/img/structure/B6444833.png)
![2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444852.png)
